- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,

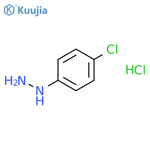

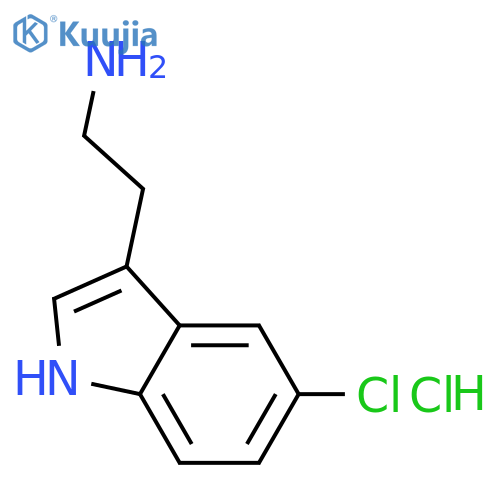

Cas no 942-26-7 (5-Chlorotryptamine Hydrochloride)

5-Chlorotryptamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochloride

- 5-Chlorotryptamine hydrochloride

- 2-(5-Chloro-3-indolyl)ethylamine hydrochloride

- 5-Chlorotryptamine

- 5-Chloro-3-(2-aminoethyl)indole Hydrochloride

- 5-Chloro-1H-indole-3-ethylamine monohydrochloride

- 5-Chlorotryptamine HCl

- 5-Chloro-1H-indole-3-ethylamine hydrochloride

- 1H-Indole-3-ethanamine, 5-chloro-, monohydrochloride

- 5-Chloro-1H-indole-3-ethylamine HCl

- 2-(5-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride

- 5-chlorotryptamine, hcl

- 5-Chlorotryptamine monohydrochloride

- 1H-Indole-3-ethanamine, 5-chloro-, monohydrochloride (9CI)

- Indole, 3-(2-aminoethyl)-5-chloro-, hydrochloride (6CI, 7CI, 8CI)

- 2-(5-Chloro-1H-indol-3-yl)-ethylamine

- hydrochloride

- 2-(5-Chloro-1H-indol-3-yl)ethan-1-aminium chloride

- 5-chlorotryptammonium chloride

- EINECS 259-789-7

- DTXSID60971121

- SY021124

- PD133591

- AKOS001475939

- GS-3392

- 55747-73-4

- C-5532

- EINECS 213-387-8

- FD7RS43ALK

- Indole, 3-(2-aminoethyl)-5-chloro-, hydrochloride

- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride, AldrichCPR

- 2-(5-chloro-1H-indol-3-yl)ethanamine;hydrochloride

- BIM-0013443.P001

- Z1266933935

- EN300-91838

- 2-(5-Chloro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)

- 2-(5-chloro-1H-indol-3-yl) ethanamine hydrochloride

- [2-(5-chloro-1H-indol-3-yl)ethyl]amine hydrochloride

- SCHEMBL686594

- AC-23958

- 1H-Indole-3-ethanamine, 5-chloro-, hydrochloride (1:1)

- 5-Chloro Tryptamine HCl

- MFCD00051990

- 1H-Indole-3-ethanamine, 5-chloro-, hydrochloride

- DB-013912

- 942-26-7

- 5-Chlorotryptamine Hydrochloride

-

- MDL: MFCD00051990

- インチ: 1S/C10H11ClN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H

- InChIKey: PBANXRNIXGEHPZ-UHFFFAOYSA-N

- SMILES: Cl.ClC1C=C2C(NC=C2CCN)=CC=1

- BRN: 3718105

計算された属性

- 精确分子量: 230.03800

- 同位素质量: 230.038

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 互变异构体数量: 何もない

- トポロジー分子極性表面積: 41.8

- Surface Charge: 0

- XLogP3: 何もない

じっけんとくせい

- Color/Form: White to Yellow Solid

- ゆうかいてん: 290-295°C

- Boiling Point: 375.7°Cat760mmHg

- フラッシュポイント: 181°C

- PSA: 41.81000

- LogP: 3.82480

- Solubility: 未確定

5-Chlorotryptamine Hydrochloride Security Information

-

Symbol:

- Prompt:に警告

- Signal Word:Warning

- 危害声明: H315-H319

- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 储存条件:Store at room temperature

- Risk Phrases:R22; R36/38

5-Chlorotryptamine Hydrochloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Chlorotryptamine Hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021124-1g |

5-Chlorotryptamine Hydrochloride |

942-26-7 | ≥98% | 1g |

¥29.00 | 2024-07-10 | |

| abcr | AB146738-25 g |

5-Chlorotryptamine hydrochloride, 97%; . |

942-26-7 | 97% | 25 g |

€142.80 | 2023-07-20 | |

| TRC | C351520-500mg |

5-Chlorotryptamine Hydrochloride |

942-26-7 | 500mg |

$ 87.00 | 2023-04-18 | ||

| AstaTech | 57680-100/G |

5-CHLOROTRYPTAMINE HCL |

942-26-7 | 97% | 100/G |

$572 | 2021-05-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154096-5g |

5-Chlorotryptamine Hydrochloride |

942-26-7 | >98.0%(N) | 5g |

¥104.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UB267-5g |

5-Chlorotryptamine Hydrochloride |

942-26-7 | 98% | 5g |

¥186.0 | 2022-06-10 | |

| Chemenu | CM343840-100g |

5-Chlorotryptamine, HCl |

942-26-7 | 95%+ | 100g |

$458 | 2022-08-31 | |

| TRC | C351520-100mg |

5-Chlorotryptamine Hydrochloride |

942-26-7 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Fluorochem | 049311-5g |

5-Chlorotryptamine hydrochloride |

942-26-7 | 98% | 5g |

£28.00 | 2022-03-01 | |

| AstaTech | 57680-25/G |

5-CHLOROTRYPTAMINE HCL |

942-26-7 | 97% | 25g |

$94 | 2023-09-16 |

5-Chlorotryptamine Hydrochloride 合成方法

Synthetic Circuit 1

Synthetic Circuit 2

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

- Synthesis and antitumor activity of novel tetrahydro-β-carboline derivatives as KSP inhibitors, Yaoxue Xuebao, 2013, 48(7), 1119-1123

Synthetic Circuit 3

- Studies on the Grandberg Synthesis of Tryptamines, 1989, , ,

Synthetic Circuit 4

- Crystalline hydrochloride salts of substituted tryptamines, World Intellectual Property Organization, , ,

Synthetic Circuit 5

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

- Convenient synthesis of 5-substituted tryptamine by microwave heating, Huaxue Shiji, 2007, 29(8), 505-506

Synthetic Circuit 6

- Indole amide type compound useful in treatment of cancer and its preparation, China, , ,

Synthetic Circuit 7

- Preparation of carboline compounds as DHODH inhibitors useful in treatment of DHODH-mediated diseases, World Intellectual Property Organization, , ,

5-Chlorotryptamine Hydrochloride Raw materials

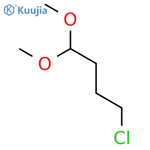

- 4-Chlorobutanal Dimethyl Acetal 90%

- Sodium 4-Chloro-1-hydroxybutanesulfonate

- 4-Chlorophenylhydrazine hydrochloride

5-Chlorotryptamine Hydrochloride Preparation Products

5-Chlorotryptamine Hydrochloride 関連文献

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

5-Chlorotryptamine Hydrochlorideに関する追加情報

Introduction to 5-Chlorotryptamine Hydrochloride (CAS No. 942-26-7)

5-Chlorotryptamine Hydrochloride, with the chemical formula C11H14N2OCl·HCl, is a significant compound in the field of pharmaceutical chemistry and neurobiology. This compound is derived from tryptamine, a naturally occurring alkaloid found in various plants, and its hydrochloride salt enhances its solubility and stability, making it more suitable for various applications in research and development.

The molecular structure of 5-Chlorotryptamine Hydrochloride features a tryptamine core substituted with a chlorine atom at the 5-position, which modifies its pharmacological properties. This substitution imparts unique characteristics that make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents.

In recent years, 5-Chlorotryptamine Hydrochloride has garnered attention in academic and industrial research due to its potential role as a precursor in the synthesis of serotonin receptor modulators. Serotonin receptors are crucial targets in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. The ability of 5-Chlorotryptamine Hydrochloride to interact with these receptors has opened new avenues for drug discovery.

One of the most compelling aspects of 5-Chlorotryptamine Hydrochloride is its versatility in chemical modifications. Researchers have leveraged its structure to develop derivatives with enhanced pharmacological activity and selectivity. For instance, studies have shown that modifications at the 5-position can significantly alter the compound's binding affinity to serotonin receptors, leading to compounds with improved therapeutic profiles.

The synthesis of 5-Chlorotryptamine Hydrochloride typically involves a multi-step process starting from tryptophan or other indole derivatives. The introduction of the chlorine atom at the 5-position is achieved through chlorination reactions, which can be performed using various reagents such as N-chlorosuccinimide or chlorine gas under controlled conditions. The final step involves converting the free base into its hydrochloride salt to improve stability and solubility.

The hydrochloride form of 5-Chlorotryptamine Hydrochloride is particularly useful in pharmaceutical formulations due to its enhanced solubility in water. This property facilitates its use in intravenous and oral medications, where bioavailability is a critical factor. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a preferred choice for long-term research and commercial applications.

In recent clinical studies, derivatives of 5-Chlorotryptamine Hydrochloride have shown promise in treating neurological disorders. For example, researchers have investigated its potential as an adjunct therapy for depression by modulating serotonin receptor activity. While further research is needed to fully understand its therapeutic efficacy and safety profile, these preliminary findings highlight its significance in drug development.

The role of computational chemistry in understanding the behavior of 5-Chlorotryptamine Hydrochloride cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into its interactions with biological targets. These tools help researchers predict binding affinities, metabolic pathways, and potential side effects, thereby accelerating the drug discovery process.

The environmental impact of synthesizing and handling 5-Chlorotryptamine Hydrochloride is also a critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic methods have been explored to improve reaction efficiency and reduce reliance on hazardous reagents. Such advancements not only enhance sustainability but also make the production process more economically viable.

The future prospects for 5-Chlorotryptamine Hydrochloride are promising, with ongoing research exploring new applications in neuroscience and beyond. As our understanding of neurotransmitter systems continues to evolve, compounds like this will play an increasingly important role in developing innovative treatments for complex diseases. The collaborative efforts between academia and industry are essential to translating these findings into tangible therapeutic benefits for patients worldwide.

942-26-7 (5-Chlorotryptamine Hydrochloride) Related Products

- 1822767-93-0(Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester)

- 2613299-20-8(rac-(2R,5R)-5-methyl-1,4-dioxane-2-carboxylic acid)

- 2172131-03-0((3-{(5-chlorofuran-2-yl)methylsulfanyl}propyl)(propan-2-yl)amine)

- 1225790-45-3(2-Bromo-4-(2-methoxy-4,5-dimethylphenyl)thiazole)

- 1511069-79-6(2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol)

- 1207057-37-1(N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide)

- 859116-96-4(7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one)

- 1566059-11-7(4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)

- 2228506-26-9(3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)

- 40032-67-5(2-Hydroxy-1,2-di(thiophen-3-yl)ethanone)